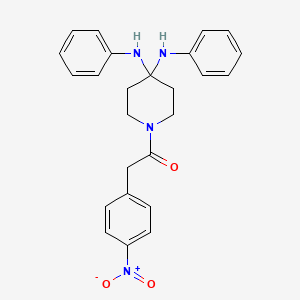
1-(4,4-Dianilinopiperidin-1-yl)-2-(4-nitrophenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,4-Dianilinopiperidin-1-yl)-2-(4-nitrophenyl)ethan-1-one is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals and other bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4-Dianilinopiperidin-1-yl)-2-(4-nitrophenyl)ethan-1-one typically involves multi-step organic reactions. One common approach is the reaction of 4,4-dianilinopiperidine with 4-nitrobenzaldehyde under specific conditions to form the desired product. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1-(4,4-Dianilinopiperidin-1-yl)-2-(4-nitrophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic ring.
科学的研究の応用
1-(4,4-Dianilinopiperidin-1-yl)-2-(4-nitrophenyl)ethan-1-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4,4-Dianilinopiperidin-1-yl)-2-(4-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism would depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
1-(4-Anilinopiperidin-1-yl)-2-(4-nitrophenyl)ethan-1-one: Similar structure but with one less aniline group.
1-(4,4-Dianilinopiperidin-1-yl)-2-(4-methylphenyl)ethan-1-one: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
1-(4,4-Dianilinopiperidin-1-yl)-2-(4-nitrophenyl)ethan-1-one is unique due to the presence of both the dianilinopiperidine and nitrophenyl groups, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness can be leveraged in the design of new molecules with desired characteristics.
特性
CAS番号 |
91742-67-5 |
|---|---|
分子式 |
C25H26N4O3 |
分子量 |
430.5 g/mol |
IUPAC名 |
1-(4,4-dianilinopiperidin-1-yl)-2-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C25H26N4O3/c30-24(19-20-11-13-23(14-12-20)29(31)32)28-17-15-25(16-18-28,26-21-7-3-1-4-8-21)27-22-9-5-2-6-10-22/h1-14,26-27H,15-19H2 |
InChIキー |
VPEBKNZGCHTUEU-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1(NC2=CC=CC=C2)NC3=CC=CC=C3)C(=O)CC4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



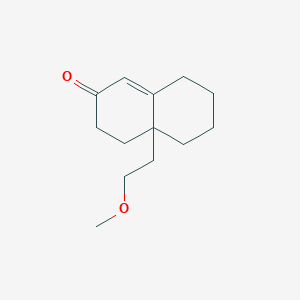

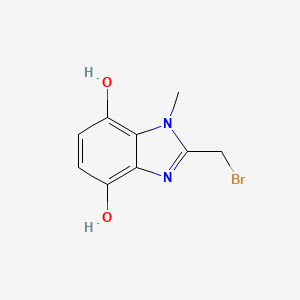
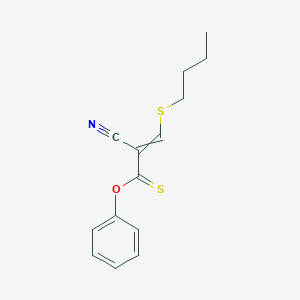

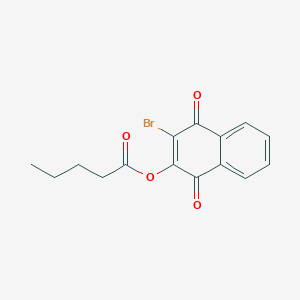

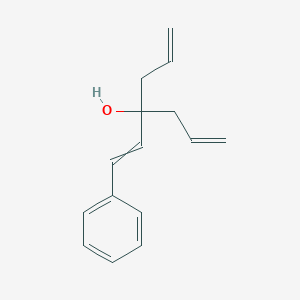


![Ethanediamide, N,N'-bis[1-(hydroxymethyl)-2-methylpropyl]-](/img/structure/B14349753.png)


